Phenyl (p-nitrophenyl)acetate
Description
Properties
IUPAC Name |
phenyl 2-(4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(19-13-4-2-1-3-5-13)10-11-6-8-12(9-7-11)15(17)18/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGDDLOTBNPESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979491 | |
| Record name | Phenyl (4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-82-6 | |
| Record name | Phenyl (p-nitrophenyl)acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl (4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of Phenyl P Nitrophenyl Acetate
Established Synthetic Pathways via p-Nitrophenolate Acetylization
The primary and most established method for synthesizing p-nitrophenyl acetate (B1210297) involves the acetylization of a p-nitrophenolate salt. researchgate.netacademax.com One common pathway begins with the pressure-assisted hydroxylation of p-nitrochlorobenzene to produce sodium p-nitrophenolate. researchgate.netacademax.com This intermediate is then acetylated to yield the final product, p-nitrophenyl acetate. researchgate.netacademax.com
An alternative and frequently employed laboratory-scale synthesis involves the direct reaction of p-nitrophenol with an acetylating agent such as acetyl chloride. scholaris.ca This reaction is typically carried out in an anhydrous solvent, like ether, and in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. scholaris.ca Similarly, p-nitrophenyl propionate (B1217596) has been synthesized using propionyl chloride and p-nitrophenol in the presence of pyridine (B92270) in dry ether. publish.csiro.au Another approach uses acetic anhydride (B1165640) to acetylate p-nitrophenol. acs.org For the synthesis of related esters, dicyclohexylcarbodiimide (B1669883) has been used to facilitate the reaction between formic acid and p-nitrophenol. publish.csiro.au
The general reaction for the acetylization of p-nitrophenol is illustrated below:
Reaction Scheme: p-Nitrophenol + Acetyl Chloride → p-Nitrophenyl acetate + Hydrochloric Acid
Optimization of Reaction Parameters for Phenyl (p-nitrophenyl)acetate Synthesis
The efficiency and yield of p-nitrophenyl acetate synthesis are highly dependent on the reaction conditions. Research has focused on optimizing these parameters to improve the manufacturing process, aiming to reduce issues like equipment corrosion and low yields. academax.com
A key study focused on the optimization of the two-step process starting from p-nitrochlorobenzene. researchgate.netacademax.com For the initial hydroxylation step to form sodium p-nitrophenolate, several factors were systematically investigated. researchgate.netacademax.com The optimized conditions for this precursor's synthesis were determined to be a reaction temperature of 140°C, a pressure of 0.3 MPa, and a reaction time of 10 hours. researchgate.netacademax.com The ideal molar ratio of sodium hydroxide (B78521) to p-nitrochlorobenzene was found to be 2.5, with an optimal lye mass fraction of 15%. researchgate.netacademax.com Adherence to these optimized parameters for the preparation of the sodium p-nitrophenolate intermediate led to a final yield of p-nitrophenyl acetate of 90.6%. researchgate.netacademax.com
The following table summarizes the optimized conditions for the preparation of sodium p-nitrophenolate, a critical step in the synthesis of p-nitrophenyl acetate.
| Parameter | Optimal Value | Reference |
|---|---|---|
| Reaction Temperature | 140°C | researchgate.netacademax.com |
| Reaction Pressure | 0.3 MPa | researchgate.netacademax.com |
| Reaction Time | 10 hours | researchgate.netacademax.com |
| Molar Ratio (NaOH:p-nitrochlorobenzene) | 2.5 | researchgate.netacademax.com |
| Mass Fraction of Lye | 15% | researchgate.netacademax.com |
Preparation of Structurally Modified this compound Analogues for Reactivity Studies
To investigate structure-reactivity relationships, enzyme mechanisms, and solvent effects, various analogues of p-nitrophenyl acetate have been synthesized. scholaris.caresearchgate.netkoreascience.krsemanticscholar.org These modifications typically involve altering the acyl group, the phenyl ring of the leaving group, or replacing the ester oxygen.
One such analogue is S-p-nitrophenyl thioacetate, where the ester oxygen is substituted with a sulfur atom. scholaris.ca This compound was prepared by reacting p-nitrothiophenol with acetyl chloride in anhydrous ether with triethylamine. scholaris.ca The reactivity of this thioester was then compared to its oxygen-containing counterpart in alkaline hydrolysis studies. scholaris.ca
Another area of study involves substituting the acyl group or the phenyl ring to probe electronic effects on reaction rates. For instance, a series of para-substituted p-nitrophenyl benzoate (B1203000) esters were synthesized to study the kinetics of enzymatic hydrolysis. semanticscholar.org These included derivatives with nitro, bromo, chloro, fluoro, methyl, and methoxy (B1213986) functional groups at the para-position of the benzoate moiety. semanticscholar.org Similarly, p-nitrophenyl propionate was prepared from propionyl chloride and p-nitrophenol to study deacylation reactions in enzymes. publish.csiro.au The reactivity of these analogues provides insight into the electronic demands of the reaction's transition state. koreascience.krsemanticscholar.org
The table below lists several synthesized analogues of p-nitrophenyl acetate and the starting materials used for their preparation.
| Analogue Name | Modification | Starting Materials | Reference |
|---|---|---|---|
| S-p-Nitrophenyl thioacetate | Oxygen replaced by Sulfur | p-Nitrothiophenol, Acetyl chloride | scholaris.ca |
| p-Nitrophenyl propionate | Acetyl group replaced by Propionyl group | p-Nitrophenol, Propionyl chloride | publish.csiro.au |
| p-Nitrophenyl formate | Acetyl group replaced by Formyl group | p-Nitrophenol, Formic acid, Dicyclohexylcarbodiimide | publish.csiro.au |
| para-Substituted p-nitrophenyl benzoates | Acetyl group replaced by substituted Benzoyl groups (e.g., p-nitro, p-bromo, p-chloro) | p-Nitrophenol, Substituted benzoic acids | semanticscholar.org |
| p-Nitrophenyl 2-bromoacetate | Methyl group of acetate replaced by Bromomethyl group | p-Nitrophenol, 2-Bromoacetic acid | beilstein-journals.org |
These structural modifications are essential for detailed kinetic studies, such as those employing Hammett plots and Brønsted correlations, to elucidate reaction mechanisms. scholaris.cakoreascience.kr For example, the reactions of Y-substituted-phenyl cinnamates with Z-substituted-phenoxide anions have been studied to probe the transition state structure in nucleophilic substitution reactions. koreascience.kr
Elucidation of Reaction Kinetics and Mechanistic Pathways of Phenyl P Nitrophenyl Acetate
Enzymatic Hydrolysis Kinetics and Catalytic Mechanisms
The enzymatic hydrolysis of phenyl (p-nitrophenyl)acetate serves as a model reaction for studying the kinetics and mechanisms of various hydrolases, particularly serine proteases. The chromogenic nature of the p-nitrophenolate product allows for convenient spectrophotometric monitoring of the reaction progress.
α-Chymotrypsin-Catalyzed Hydrolysis of this compound
α-Chymotrypsin, a well-characterized serine protease, has been extensively used to investigate the hydrolysis of this compound. These studies have provided fundamental insights into its catalytic mechanism. The hydrolysis proceeds via a two-step "Ping-Pong" mechanism involving the formation of a covalent acyl-enzyme intermediate. libretexts.org
The hydrolysis of p-nitrophenyl acetate (B1210297) by α-chymotrypsin exhibits biphasic kinetics, characterized by an initial rapid "burst" of p-nitrophenolate release (pre-steady state) followed by a slower, constant rate of product formation (steady state). biocyclopedia.comresearchgate.net This kinetic behavior is indicative of a multi-step reaction mechanism.
The pre-steady state phase corresponds to the rapid acylation of the enzyme, where the p-nitrophenyl acetate binds to the active site and the serine residue attacks the carbonyl group of the ester, releasing the p-nitrophenolate ion. cam.ac.uk The rate of this initial burst is often faster than the subsequent steps. libretexts.org The steady state phase represents the rate-limiting deacylation step, where the acyl-enzyme intermediate is hydrolyzed by water to release the acetate group and regenerate the free enzyme. libretexts.orgcam.ac.uk
Spectrophotometric analysis has shown that the rate of p-nitrophenolate production during the steady state is independent of the substrate concentration, indicating that the enzyme concentration is the limiting factor in this phase. libretexts.org The initial burst of product, however, shows a stoichiometric relationship with the enzyme concentration, suggesting a rapid initial acylation of all available enzyme molecules. libretexts.org
The reaction can be summarized by the following scheme: E + S ⇌ ES → E-Ac + P₁ → E + P₂ Where E is the enzyme (α-chymotrypsin), S is the substrate (phenyl p-nitrophenylacetate), ES is the enzyme-substrate complex, E-Ac is the acyl-enzyme intermediate, P₁ is the first product (p-nitrophenolate), and P₂ is the second product (acetate).
Interactive Data Table: Kinetic Phases of α-Chymotrypsin Catalyzed Hydrolysis
| Kinetic Phase | Description | Key Characteristics |
| Pre-Steady State | Initial rapid release of p-nitrophenolate. | "Burst" kinetics, rate is dependent on the acylation rate constant (k₂), stoichiometric with enzyme concentration. |
| Steady State | Slower, linear rate of product formation. | Rate is limited by the deacylation rate constant (k₃), independent of substrate concentration. |
The formation of a covalent acyl-enzyme intermediate is a crucial step in the catalytic mechanism of α-chymotrypsin. libretexts.org In the hydrolysis of this compound, an acetyl-enzyme intermediate is formed. libretexts.org
Formation: The reaction begins with the binding of the substrate to the enzyme's active site to form a Michaelis-Menten complex (ES). researchgate.net A nucleophilic attack by the hydroxyl group of Serine-195 on the carbonyl carbon of the ester substrate leads to the formation of a tetrahedral intermediate. cam.ac.uk This intermediate then collapses, resulting in the acylation of the serine residue and the release of the p-nitrophenolate leaving group. cam.ac.uk This acylation step corresponds to the pre-steady state burst observed in kinetic studies. researchgate.net
Studies have shown that the acylation step follows saturation kinetics, meaning that as the substrate concentration increases, the rate of acylation approaches a maximum value. researchgate.net The binding constant (Ks) and the acylation rate constant (k₂) can be determined from these kinetic studies. researchgate.net
The catalytic activity of α-chymotrypsin relies on a "catalytic triad" of amino acid residues in its active site: Serine-195, Histidine-57, and Aspartate-102.
During the hydrolysis of this compound, the catalytic triad (B1167595) functions in a concerted manner. The imidazole (B134444) side chain of Histidine-57 acts as a general base, accepting a proton from the hydroxyl group of Serine-195. This increases the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the substrate. The negatively charged carboxylate group of Aspartate-102 helps to orient the histidine residue and stabilize the positive charge that develops on its imidazole ring during the transition state.
This charge-relay system facilitates the formation of the tetrahedral intermediate. An "oxyanion hole," formed by the backbone amide groups of Glycine-193 and Serine-195, stabilizes the negative charge that develops on the carbonyl oxygen of the substrate during the formation of the tetrahedral intermediate. nih.gov
In the deacylation step, the catalytic triad plays a similar role. Histidine-57, now acting as a general acid, donates a proton to the leaving serine oxygen as it is acylated. Then, acting as a general base again, it activates a water molecule for the nucleophilic attack on the acyl-enzyme intermediate.
The deacylation of the acyl-enzyme intermediate can be influenced by various active site modifiers. For example, primary amines like tris(hydroxymethyl)aminomethane (Tris), often used as a buffer, can act as an acyl acceptor and compete with water, thereby affecting the rate of deacylation. researchgate.net
Studies have also investigated the effect of organic solvents on the kinetics of α-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate. The addition of organic solvents like isopropyl alcohol or dioxane can decrease the second-order rate constant for the acylation reaction. researchgate.net However, the rate of the steady-state reaction at substrate saturation can be increased by organic solvents. researchgate.net
Mechanistic Studies with Other Hydrolases and Esterases
The hydrolysis of p-nitrophenyl acetate is a common assay for determining the activity of various esterases. nih.gov These enzymes, like α-chymotrypsin, often employ a catalytic triad (e.g., Ser-His-Asp/Glu) and an oxyanion hole to facilitate the hydrolysis of ester bonds. nih.gov
Studies with different esterases and lipases from the circulatory system have demonstrated their ability to hydrolyze 4-nitrophenyl acetate. researchgate.net For instance, phospholipase A2 (PLA2) enzymes hydrolyze the ester bond at the sn-2 position of phospholipids. researchgate.net While their natural substrates are phospholipids, they can also exhibit activity towards other ester-containing molecules.
De novo designed esterases have also been created with the ability to hydrolyze p-nitrophenyl acetate. nih.govnih.gov These synthetic enzymes are often designed with a catalytic triad and an oxyanion hole embedded within a stable protein scaffold. nih.govdntb.gov.ua Mutational studies of these designed enzymes, where residues of the catalytic triad or oxyanion hole are altered, have confirmed their crucial roles in the catalytic activity. nih.gov
Furthermore, lipases, such as those from Bacillus species, are serine hydrolases that catalyze the hydrolysis of ester bonds in triacylglycerols. diva-portal.org The hydrolysis of substrates like p-nitrophenyl butyrate (B1204436) by these enzymes also proceeds through acylation and deacylation steps, similar to the mechanism observed with α-chymotrypsin and p-nitrophenyl acetate. diva-portal.org
Carbonic Anhydrase-Mediated Cleavage of this compound
Carbonic anhydrase (CA), a ubiquitous metalloenzyme, is renowned for its highly efficient catalysis of carbon dioxide hydration. However, it also exhibits significant esterase activity, with PNPA being a classic substrate for probing this function. The catalytic mechanism for PNPA hydrolysis by α-CAs is analogous to that of CO₂ hydration, involving the nucleophilic attack of a zinc-bound hydroxide (B78521) ion on the ester's carbonyl carbon nih.gov.
Kinetic studies reveal a detailed pH-rate profile for this reaction, typically showing an inflection point around pH 7.5, which reflects the ionization of the zinc-coordinated water molecule to form the active nucleophile nih.gov. The efficiency of this catalysis is notable; designed artificial metalloenzymes that mimic the CA active site can hydrolyze PNPA with a catalytic efficiency (kcat/KM) within approximately 100-fold of human carbonic anhydrase II nih.gov.
The pH profile for PNPA hydrolysis is governed by a group with a pKa of 6.5, whereas CO₂ hydration activity is pH-independent in the range of 6.0-8.5 researchgate.net.
The apoenzyme (metal-free enzyme), which is inactive for CO₂ hydration, retains its full activity for PNPA hydrolysis researchgate.net.
Inhibitors of CO₂ hydration, such as azide, cyanate, and various sulfonamides, have no effect on the esterase activity of carbonic anhydrase III researchgate.net.
These findings indicate a divergence in the active sites for the two substrate classes in this particular isozyme, highlighting the catalytic versatility of the carbonic anhydrase family.
Serum Albumin's Esterase-like Activity towards this compound and Subsequent Transformations
Serum albumin (SA), the most abundant protein in blood plasma, is known to possess esterase-like activity, capable of hydrolyzing a variety of ester-containing compounds, including PNPA. This reaction is characterized by a two-stage process involving a "burst" phase of rapid p-nitrophenol release followed by a slower, steady-state turnover.
The mechanistic pathway involves the nucleophilic attack of a specific tyrosine residue, Tyr-411 in the case of human serum albumin (HSA), on the carbonyl carbon of PNPA. This results in the rapid formation of an acetylated tyrosine intermediate and the release of p-nitrophenol nih.gov. Subsequently, the acetylated albumin undergoes slow deacylation, regenerating the free enzyme and releasing acetate. This process can be represented as:
Acylation (fast): SA-Tyr-OH + PNPA → SA-Tyr-O-Acetyl + p-nitrophenol
Deacylation (slow): SA-Tyr-O-Acetyl + H₂O → SA-Tyr-OH + Acetate
This mechanism distinguishes between "pseudo-esterase" activity, which refers to the initial stoichiometric acylation (the burst), and "true esterase" activity, which involves the catalytic turnover and release of both p-nitrophenol and acetate nih.govcam.ac.uk. The rate of acetate accumulation, which can be monitored by techniques like ¹H NMR, confirms the true catalytic nature of albumin's activity towards PNPA nih.gov. Molecular modeling studies suggest that this true esterase activity may occur at Sudlow site I of the albumin molecule nih.govcam.ac.uk.
Feruloyl Esterase Catalysis of this compound: Substrate Specificity and Solvent Effects
Feruloyl esterases (FAEs) are a class of enzymes that specifically hydrolyze the ester bonds between hydroxycinnamic acids and carbohydrates in the plant cell wall. While their natural substrates are complex, simple synthetic esters like PNPA are widely used to assay their activity and characterize their function. FAEs exhibit high activity toward p-nitrophenyl esters with short acyl chains, particularly PNPA, which often serves as a benchmark substrate.
FAEs are classified into different types (A, B, C, D) based on their substrate specificity. For instance, Type-A FAEs show a strong preference for hydrolyzing esters at the primary hydroxyl group of sugars, whereas Type-B and -C enzymes can act on a broader range of positions researchgate.net. While most FAEs can hydrolyze PNPA, their efficiency with this substrate can be significantly lower compared to their natural feruloylated substrates. This indicates that while the catalytic machinery can process the simple acetate ester, the active site architecture is optimized for the bulkier feruloyl group researchgate.net.
The reaction environment, particularly the presence of organic solvents, can significantly modulate FAE activity. Low concentrations of co-solvents like dimethylsulfoxide (DMSO) have been shown to enhance the hydrolytic rate for some FAEs. However, alcohol solvents such as methanol (B129727) and ethanol (B145695) generally have an inhibitory effect on their hydrolytic efficiency. This has important implications for industrial applications, such as in biorefineries where the presence of ethanol from fermentation could inhibit the enzymatic breakdown of biomass.
Metal Ion Catalysis of this compound Hydrolysis (e.g., Ca²⁺, Zn²⁺ Complexes)
The hydrolysis of PNPA can be significantly accelerated by the presence of metal ion complexes, which serve as functional models for metalloenzymes. Complexes of zinc(II) have been extensively studied due to zinc's role in the active site of enzymes like carbonic anhydrase and alkaline phosphatase.
Macrocyclic and linear Zn(II) complexes can effectively catalyze PNPA hydrolysis. The proposed mechanism typically involves the coordination of a water molecule to the Zn(II) center. This coordination lowers the pKa of the water molecule, facilitating its deprotonation to form a potent Zn(II)-bound hydroxide nucleophile. This hydroxide then attacks the carbonyl carbon of the PNPA substrate. The Zn(II) ion also acts as a Lewis acid, polarizing the carbonyl group and making it more susceptible to nucleophilic attack. The reaction progress can be monitored by the increase in absorbance from the released p-nitrophenolate.
In contrast to the well-documented catalytic role of Zn(II) complexes, specific kinetic and mechanistic studies on the catalysis of PNPA hydrolysis by Ca²⁺ complexes are less prevalent in the literature. While calcium ions are crucial in many biological processes, their role as direct catalytic centers for ester hydrolysis is not as prominent as that of transition metals like zinc. Their primary role is often structural or as a secondary messenger, rather than participating directly in the nucleophilic activation of water in the same manner as Zn(II) in hydrolytic enzymes.
Non-Enzymatic Hydrolysis and Nucleophilic Acyl Substitution of this compound
Alkaline Hydrolysis: Kinetic Orders and Mechanistic Elucidation
The mechanism proceeds through a tetrahedral addition intermediate. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a transient, negatively charged intermediate. This intermediate then collapses, expelling the p-nitrophenoxide anion, which is a relatively good leaving group due to the electron-withdrawing nature of the nitro group that stabilizes the negative charge.
The reactivity of PNPA in alkaline hydrolysis is highly sensitive to the solvent environment. Studies in dimethylsulfoxide (DMSO)-water mixtures have shown that the second-order rate constant (kₙ) increases dramatically as the proportion of DMSO in the medium increases. For example, the rate constant for the reaction with OH⁻ increases from 11.6 M⁻¹s⁻¹ in pure water to 32,800 M⁻¹s⁻¹ in 80 mol % DMSO at 25°C. This rate enhancement is attributed to the destabilization of the hydroxide ion (the ground state) in DMSO-rich media, as DMSO is less effective at solvating anions compared to water.
Table 1: Second-Order Rate Constants (kₙ) for the Alkaline Hydrolysis of p-Nitrophenyl Acetate in DMSO-H₂O Mixtures at 25.0 °C
| Mol % DMSO | kₙ (M⁻¹s⁻¹) |
| 0 | 11.6 |
| 10 | 25.6 |
| 20 | 50.0 |
| 30 | 102 |
| 40 | 224 |
| 50 | 536 |
| 60 | 1,600 |
| 70 | 5,500 |
| 80 | 32,800 |
Data sourced from a study on the effect of medium on alkaline hydrolysis.
Reactivity with Diverse Nucleophiles (e.g., Oximate Ions, Aryloxide Ions)
PNPA is an excellent substrate for studying nucleophilic acyl substitution with a wide range of nucleophiles beyond the hydroxide ion.
Oximate Ions: Oximate ions (R₂C=N-O⁻) are known to be highly potent nucleophiles, often exhibiting significantly greater reactivity towards esters like PNPA than would be predicted from their basicity alone. This phenomenon is known as the "alpha effect," attributed to the presence of a lone pair of electrons on the atom adjacent (alpha) to the nucleophilic center, which is thought to stabilize the transition state. For instance, the anion of isonitrosoacetylacetone is found to react at the same rate as the hydroxide ion, despite being 10⁸ times less basic. The rate of reaction with oximate ions can be further enhanced in micellar media, where the reactants are concentrated, leading to a significant increase in pseudo-first-order rate constants.
Aryloxide Ions: Aryloxide ions (Ar-O⁻) also serve as effective nucleophiles for the cleavage of PNPA. The reaction proceeds through the standard nucleophilic acyl substitution mechanism. The reactivity of a given aryloxide ion is directly related to its nucleophilicity, which is, in turn, influenced by its basicity. The basicity is governed by the electronic properties of the substituents on the aromatic ring.
Electron-donating groups (e.g., -CH₃, -OCH₃) on the aryl ring increase the electron density on the oxygen atom, making the aryloxide more basic and a more potent nucleophile, thus increasing the reaction rate.
Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density on the oxygen, making the aryloxide less basic and a weaker nucleophile, which leads to a slower reaction rate.
The kinetics of these reactions can be analyzed using Hammett plots, which correlate the logarithm of the rate constants with substituent constants (σ), providing quantitative insight into the electronic effects on the reaction mechanism.
Solvent Effects on the Reactivity of this compound in Mixed Aqueous Media (e.g., DMSO-H₂O)
The reactivity of this compound in acyl transfer reactions is significantly influenced by the solvent composition, particularly in mixed aqueous media such as dimethyl sulfoxide-water (DMSO-H₂O) mixtures. The addition of the dipolar aprotic solvent DMSO to water leads to substantial rate enhancements for alkaline hydrolysis, although these increases are generally modest when compared to the effects on simple nucleophilic substitutions. cdnsciencepub.com
The effect of DMSO on the hydrolysis rates is a composite phenomenon, arising from changes in the solvation energies of the ground state reactants (the ester and the hydroxide ion) and the transition state. cdnsciencepub.com The addition of DMSO to water destabilizes the hydroxide ion due to weaker solvation compared to pure water. Specifically, DMSO molecules form strong hydrogen bonds with water, reducing the availability of free water molecules to solvate the anionic nucleophile. scholaris.ca This ground-state destabilization of the nucleophile is a major contributor to the increased reactivity. scholaris.cacdnsciencepub.com
Studies on the alkaline hydrolysis of this compound have quantified this effect. As the mole fraction of DMSO in the medium increases, the second-order rate constant (kₙ) for the reaction with hydroxide ion increases dramatically. For instance, at 25.0 °C, the kₙ value escalates from 11.6 M⁻¹s⁻¹ in pure water to 32,800 M⁻¹s⁻¹ in 80 mol % DMSO, representing a rate enhancement of over 2,800-fold. scholaris.cacdnsciencepub.com This demonstrates that the transition state is more stabilized or, more accurately, less destabilized by the solvent change than the ground state reactants. cdnsciencepub.com
The rate increases observed are not solely attributable to the increased basicity of the medium, which rises much more rapidly than the hydrolysis rate constants upon the addition of DMSO. cdnsciencepub.com This indicates that changes in the solvation of the ester and the transition state also play a crucial role. cdnsciencepub.com The negative charge in the transition state is more dispersed than on the hydroxide ion, leading to differential solvation effects that favor the reaction's progression in DMSO-rich media. scholaris.ca
The following interactive table presents the second-order rate constants for the alkaline hydrolysis of this compound in various DMSO-H₂O mixtures at 25.0 °C.
Data sourced from Um, I. H., & Kim, S. (2021). scholaris.cacdnsciencepub.com
Distinguishing Concerted and Stepwise Mechanisms in this compound Acyl Transfer Reactions
The mechanism of acyl transfer reactions for this compound has been a subject of detailed investigation, with studies aiming to distinguish between a concerted pathway and a stepwise pathway involving a tetrahedral intermediate. The evidence suggests that the operative mechanism can depend on the specific nucleophile and reaction conditions.
However, for the alkaline hydrolysis with hydroxide ion (OH⁻), some evidence points towards a stepwise mechanism. cdnsciencepub.com This pathway involves the rate-determining formation of a tetrahedral addition intermediate, which subsequently collapses to products in a faster step. The observation that S-p-nitrophenyl thioacetate, which has a better leaving group, is less reactive than p-nitrophenyl acetate in water suggests that the expulsion of the leaving group is not significantly advanced in the rate-determining step. scholaris.cacdnsciencepub.com This finding supports a stepwise mechanism where the formation of the intermediate is the rate-limiting step (RDS). cdnsciencepub.com
Further mechanistic nuance is revealed in studies with other nucleophiles. For the reaction with hydroxylamine (B1172632), the mechanism appears to be pH-dependent. usu.eduacs.org At low pH (e.g., pH 6.0), KIE data are consistent with a rate-limiting breakdown of a tetrahedral intermediate. usu.eduacs.org Conversely, at high pH (e.g., pH 12.0), the data suggest a concerted mechanism involving the attack of the hydroxylamine anion with concurrent expulsion of the p-nitrophenolate ion. usu.eduacs.org
The following table summarizes the kinetic isotope effects measured for the reaction of this compound with various nucleophiles, which are used to infer transition state structures.
Data compiled from Hengge, A. C., & Hess, R. A. (2002) and Hess, R. A., & Hengge, A. C. (1997). usu.eduusu.edu
Computational and Theoretical Investigations into Phenyl P Nitrophenyl Acetate Reactivity
Quantum Chemical Approaches to Reaction Pathways and Transition States
Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, including the hydrolysis and aminolysis of esters like Phenyl (p-nitrophenyl)acetate. These computational methods allow for the detailed exploration of potential energy surfaces, mapping out the energetic profiles of reaction pathways and characterizing the geometry of transient species such as transition states.
Density Functional Theory (DFT) is a prominently used method for these investigations. For instance, the alkaline hydrolysis of p-nitrophenyl acetate (B1210297) has been studied using DFT, revealing that the solvent plays a critical role in shaping a concerted transition state. nih.govacs.orgresearchgate.net This concerted mechanism is supported by the good agreement between calculated outcomes and experimental kinetic isotope effects. nih.govacs.org In computational models of enzymatic hydrolysis, methods like quantum mechanics/molecular mechanics (QM/MM) are employed. These studies have calculated activation free energies for reactions such as the hydrolysis of p-nitrophenyl butyrate (B1204436) by a lipase, with results showing the rate-limiting step to be the formation of a tetrahedral intermediate during deacylation, with a calculated energy barrier of 20.3 kcal/mol. diva-portal.org
For enzyme-catalyzed reactions, quantum mechanical calculations are used to model the ideal spatial conformation of the catalytic residues (e.g., a serine catalytic triad) and the oxyanion hole with the substrate. nih.govmdpi.com These calculations help in understanding how the enzyme stabilizes the tetrahedral intermediate formed during nucleophilic attack. nih.govmdpi.com Vibrational frequency analyses and intrinsic reaction coordinate (IRC) calculations are then used to confirm that the located transition state connects the reactants and products on the potential energy surface. nih.gov
The aminolysis of p-nitrophenyl acetate has also been a subject of theoretical studies. DFT calculations at levels such as B3LYP/6-31+G(d,p) have been used to explore different potential mechanisms and the catalytic effects of other molecules in the reaction system. nih.gov These computational approaches provide insights into the step-wise versus concerted nature of the reaction, the structure of tetrahedral intermediates, and the energetic barriers associated with each step.
| Reaction | Computational Method | Key Findings |
|---|---|---|
| Alkaline Hydrolysis | Density Functional Theory (DFT) | Solvent is crucial for shaping a concerted transition state. nih.govacs.org |
| Enzymatic Hydrolysis (Lipase) | Quantum Mechanics/Molecular Mechanics (QM/MM) | The rate-limiting step is the formation of the tetrahedral intermediate with an activation free energy of 20.3 kcal/mol. diva-portal.org |
| De Novo Enzyme Catalysis | Quantum Mechanics (QM) | Modeled ideal geometry of catalytic triad (B1167595) and oxyanion hole to stabilize the tetrahedral intermediate. nih.govmdpi.com |
| Aminolysis | Density Functional Theory (DFT) at B3LYP/6-31+G(d,p) | Exploration of different reaction mechanisms and catalytic effects. nih.gov |
Analysis of Electronic and Steric Factors Governing this compound Reactivity
The reactivity of this compound is profoundly influenced by a combination of electronic and steric factors. The phenylacetyl group and the p-nitrophenyl leaving group possess distinct electronic properties that dictate the susceptibility of the carbonyl carbon to nucleophilic attack.
Electronic Factors: The p-nitrophenyl group is a strong electron-withdrawing group, which makes the p-nitrophenoxide a good leaving group. This electronic effect significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. In studies comparing a series of para-substituted nitrophenyl benzoate (B1203000) esters, it was hypothesized that more electron-withdrawing substituents on the benzoyl group would accelerate hydrolysis by increasing the electrophilic character of the carbonyl carbon. semanticscholar.org This is because electron-withdrawing groups decrease the electron density at the reaction center, stabilizing the buildup of negative charge in the transition state. semanticscholar.orgviu.ca
Steric Factors: Steric hindrance plays a critical role in modulating the accessibility of the carbonyl carbon to the incoming nucleophile. A comparative study of the aminolysis of p-nitrophenyl phenylacetate (B1230308) and p-nitrophenyl benzoate showed that the former is more reactive. koreascience.krscispace.com This enhanced reactivity was attributed in part to reduced steric hindrance in p-nitrophenyl phenylacetate due to the presence of a methylene (B1212753) (-CH2-) group separating the bulky phenyl ring from the carbonyl group. koreascience.krscispace.com In contrast, the phenyl ring in p-nitrophenyl benzoate is directly conjugated with the carbonyl group, which not only creates more steric bulk but also allows for resonance stabilization of the ground state, thereby decreasing its reactivity. koreascience.krscispace.com
In enzymatic reactions, steric effects can be even more pronounced. For example, reactions involving phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline are significantly slower than with aniline. rsc.org This dramatic rate reduction is attributed to increased steric hindrance from the methyl group, which impedes both the formation of the intermediate complex and the subsequent proton transfer step. rsc.org The Taft equation is a tool used to quantitatively separate these steric and electronic effects in the reactivity of aliphatic and ortho-substituted benzene (B151609) derivatives. emerginginvestigators.org
| Factor | Effect on this compound | Example/Observation |
|---|---|---|
| Electronic | The electron-withdrawing p-nitrophenyl group increases the electrophilicity of the carbonyl carbon. | Facilitates nucleophilic attack and makes p-nitrophenoxide a good leaving group. semanticscholar.org |
| Steric | The -CH2- spacer between the phenyl ring and carbonyl group reduces steric hindrance. | p-Nitrophenyl phenylacetate is more reactive than p-nitrophenyl benzoate toward amines. koreascience.krscispace.com |
| Resonance | In p-nitrophenyl benzoate, direct conjugation of the phenyl ring stabilizes the ground state. | This resonance stabilization contributes to the lower reactivity of the benzoate ester compared to the phenylacetate ester. koreascience.krscispace.com |
Structure-Reactivity Correlations for this compound and its Derivatives
Structure-reactivity correlations, such as those described by the Hammett and Brønsted equations, are powerful tools for investigating reaction mechanisms. koreascience.kr These linear free-energy relationships (LFERs) quantify the effect of substituents on reaction rates and equilibria.
For the aminolysis of p-nitrophenyl phenylacetate with a series of alicyclic amines, a linear Brønsted-type plot is observed. koreascience.krscispace.com This plot correlates the logarithm of the reaction rate constant with the pKa of the conjugate acid of the amine. The linearity of this plot, with a Brønsted coefficient (βnuc) of 0.81, indicates that the reaction proceeds through a single, consistent mechanism for all the amines studied. koreascience.krscispace.com A large βnuc value suggests a significant degree of bond formation between the nucleophile and the carbonyl carbon in the rate-determining transition state. The excellent linearity suggests that the rate-determining step, likely the departure of the leaving group, does not change across the series of amines used. koreascience.kr
The Hammett equation is another LFER that relates reaction rates to the electronic properties of substituents on an aromatic ring. libretexts.orgresearchgate.net In studies of the hydrolysis of para-substituted p-nitrophenyl benzoate esters, Hammett plots are constructed by graphing the logarithm of the relative rate constant (log k/k₀) against the Hammett substituent constant (σ). semanticscholar.org The slope of this plot, known as the reaction constant (ρ), provides insight into the charge development in the transition state. libretexts.orgresearchgate.net However, for the enzymatic hydrolysis of these esters, the Hammett plots exhibited a downward concavity. semanticscholar.org This nonlinearity is indicative of a change in the rate-determining step. For electron-donating substituents, the initial nucleophilic attack is rate-limiting, while for electron-withdrawing substituents, the collapse of the tetrahedral intermediate becomes the rate-determining step. semanticscholar.org Such nonlinear correlations provide a more nuanced understanding of the reaction mechanism than a simple linear plot. jst.go.jp
| Reaction | LFER Type | Correlation Parameter | Value | Interpretation |
|---|---|---|---|---|
| Aminolysis of p-nitrophenyl phenylacetate | Brønsted | βnuc | 0.81 | Significant C-N bond formation in the transition state; consistent mechanism. koreascience.krscispace.com |
| Aminolysis of p-nitrophenyl benzoate | Brønsted | βnuc | 0.85 | Similar transition state structure to the phenylacetate aminolysis. koreascience.krscispace.com |
| Enzymatic Hydrolysis of Benzoate Esters | Hammett | ρ (Reaction Constant) | Non-linear plot | Indicates a change in the rate-determining step with different substituents. semanticscholar.org |
Phenyl P Nitrophenyl Acetate As a Diagnostic Tool and Probe in Chemical Biology
Utilization in Enzyme Activity Assays and Kinetic Parameter Determinationcam.ac.uk
Phenyl (p-nitrophenyl)acetate (PNPA) is a widely used chromogenic substrate in assays to determine the activity of various hydrolytic enzymes, such as esterases and lipases. sigmaaldrich.com The utility of PNPA lies in the fact that its hydrolysis releases p-nitrophenol, a product with a distinct yellow color that can be quantified by measuring its absorbance, typically at a wavelength of 405 nm. sigmaaldrich.com This colorimetric assay provides a straightforward and continuous method to monitor enzyme activity.
The enzymatic hydrolysis of PNPA allows for the determination of key kinetic parameters, including the Michaelis-Menten constant (K_M), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). For instance, in a study analyzing the enzymatic hydrolysis of p-nitrophenyl acetate (B1210297) with carboxylesterase using pressure-assisted capillary electrophoresis/dynamic frontal analysis, the K_M value was determined to be 0.83 mmol L⁻¹. nih.gov
The reaction catalyzed by enzymes like α-chymotrypsin proceeds through a well-established multi-step mechanism. cam.ac.uk This process involves the initial formation of an enzyme-substrate complex, followed by acylation of the enzyme and the release of p-nitrophenolate, and finally deacylation to regenerate the free enzyme. cam.ac.uk The initial "burst" of p-nitrophenolate formation, which occurs rapidly compared to the rate-limiting deacylation step, can be observed in pre-steady-state kinetics. cam.ac.uk
A modified spectrophotometric method has been developed to enhance the accuracy of esterase activity determination by using the isosbestic point of p-nitrophenol at 347 nm. ncsu.eduresearchgate.net This approach is advantageous as the absorbance at this wavelength is independent of pH, thus eliminating potential inaccuracies arising from pH fluctuations during the assay. ncsu.edu
Interactive Data Table: Kinetic Parameters for PNPA Hydrolysis
| Enzyme | Method | K_M (mmol L⁻¹) | Additional Notes |
| Carboxylesterase | Pressure-assisted capillary electrophoresis/dynamic frontal analysis | 0.83 | The 50% inhibitory concentration (IC₅₀) with bis(p-nitrophenyl) phosphate (B84403) was 0.79 µmol L⁻¹. nih.gov |
| α-Chymotrypsin | Stopped-flow spectroscopy | Not specified in snippet | The reaction shows an initial rapid "burst" of p-nitrophenolate formation. cam.ac.uk |
| Esterases (recombinant E. coli and commercial sources) | Spectrophotometry at isosbestic point (347 nm) | Not specified in snippet | This method provides high accuracy and reproducibility, with a recovery of 98% to 104%. ncsu.edu |
Exploring Enzyme Mechanism and Active Site Environment with Phenyl (p-nitrophenyl)acetatesigmaaldrich.comncsu.eduelectronicsandbooks.commdpi.com
This compound serves as a valuable probe for elucidating enzyme mechanisms and characterizing the active site environment, particularly for serine proteases like α-chymotrypsin. cam.ac.uk The hydrolysis of PNPA by these enzymes is a classic example of a reaction that proceeds via an acyl-enzyme intermediate. cam.ac.uk
The active site of serine proteases contains a catalytic triad (B1167595) of amino acid residues: a nucleophilic serine, a histidine, and an aspartic acid. cam.ac.uk The reaction with PNPA begins with the nucleophilic attack of the serine residue on the carbonyl group of the ester. cam.ac.uk This leads to the formation of a tetrahedral intermediate, which then collapses, releasing p-nitrophenolate and forming an acetyl-enzyme intermediate. cam.ac.uk The subsequent deacylation of this intermediate by water regenerates the free enzyme and produces acetate. cam.ac.uk The formation of the p-nitrophenolate ion is the basis for the spectroscopic monitoring of this reaction. cam.ac.uk
The environment of the enzyme's active site can also be probed using PNPA. For instance, the α-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate has been studied in mixtures of organic solvents and water. nih.gov The presence of organic solvents like isopropyl alcohol or dioxane was found to markedly decrease the second-order rate constant for the acylation of the enzyme. nih.gov This suggests that the solvent composition can significantly influence the properties and reactivity of the active site. nih.gov
Probing Cyclodextrin (B1172386) Inclusion and Catalytic Properties with Phenyl (p-nitrophenyl)acetatemdpi.com
This compound is also employed as a probe to investigate the inclusion phenomena and catalytic properties of cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavities, and this complex formation can influence the reactivity of the guest.
The cleavage of p-nitrophenyl acetate is catalyzed by cyclodextrins in basic aqueous solutions. Density functional theory (DFT) studies on the interaction between β-cyclodextrin and p-nitrophenyl acetate have shown that the ester embeds into the cyclodextrin from the wide rim. researchgate.netias.ac.in This inclusion plays a catalytic role, enhancing the reactivity and selectivity of the reaction. researchgate.netias.ac.in
The stoichiometry of the inclusion complex is typically 1:1 (guest:host). However, at higher concentrations of β-cyclodextrin, additional catalysis due to the formation of a weak 1:2 complex has been observed in the cleavage of phenylphenyl acetates. In the 1:1 complex, it is believed that the aryloxy moiety of the ester is included in the hydrophobic cavity of the cyclodextrin.
Furthermore, the catalytic cleavage of p-nitrophenyl alkanoates by β-cyclodextrin can be influenced by the presence of additives that would typically be expected to act as inhibitors. For instance, the addition of 1-butanol (B46404) can catalyze the cleavage, and the magnitude of this catalysis increases with the acyl chain length of the ester. The kinetics of this process can be analyzed in terms of a reaction between the cyclodextrin-ester complex and the additive, suggesting the formation of ternary complexes.
Interactive Data Table: Cyclodextrin-PNPA Interactions
| Cyclodextrin | Method | Stoichiometry (Guest:Host) | Key Findings |
| β-Cyclodextrin | Density Functional Theory (DFT) | Not specified in snippet | p-Nitrophenyl acetate embeds into the wide rim of the cyclodextrin, which plays a catalytic role. researchgate.netias.ac.in |
| β-Cyclodextrin | Kinetic Studies | 1:1 (and weak 1:2 at high concentrations) | The aryloxy group of the ester is included in the hydrophobic cavity. |
| β-Cyclodextrin | Kinetic Studies with Additives | Not specified in snippet | Additives like 1-butanol can catalyze the cleavage of p-nitrophenyl alkanoates, likely through the formation of ternary complexes. |
Advanced Analytical and Spectroscopic Techniques in Phenyl P Nitrophenyl Acetate Research
Application of Stopped-Flow Spectroscopy for Rapid Kinetic Analysis
Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, making it ideal for elucidating the intricate details of enzymatic and chemical reactions involving phenyl (p-nitrophenyl)acetate that occur on millisecond to second timescales. photophysics.com This method allows for the direct observation of pre-steady state kinetics, providing insights into individual steps of a reaction mechanism, such as substrate binding, the formation of intermediates, and product release. photophysics.comcam.ac.uk
In the context of this compound, stopped-flow spectroscopy has been instrumental in characterizing the kinetics of its hydrolysis catalyzed by enzymes like α-chymotrypsin. photophysics.comcam.ac.uk The reaction mechanism involves a rapid initial "burst" of p-nitrophenolate formation as the enzyme is acylated, followed by a slower, steady-state deacylation step which is rate-limiting. cam.ac.ukresearchgate.net Stopped-flow instruments, such as the SX20 spectrometer, can monitor these distinct phases of the reaction, which occur too quickly to be observed with conventional spectrophotometry. cam.ac.uk
By mixing the enzyme and substrate and then rapidly stopping the flow, changes in absorbance or fluorescence can be monitored over time. photophysics.com The resulting data can be fitted to various kinetic models to determine crucial parameters.
Table 1: Kinetic Phases of α-Chymotrypsin Catalyzed Hydrolysis of p-Nitrophenyl Acetate (B1210297)
| Kinetic Phase | Description | Timescale | Information Gained |
|---|---|---|---|
| Pre-Steady State | Initial rapid release of p-nitrophenolate due to enzyme acylation. cam.ac.ukresearchgate.net | Milliseconds to seconds photophysics.com | Second-order rate constant of acylation. researchgate.net |
| Steady State | Slower, linear production of p-nitrophenolate, limited by the deacylation of the acetyl-enzyme intermediate. cam.ac.uk | Seconds to minutes | Catalytic rate constant (kcat) and Michaelis constant (Km). photophysics.com |
The application of this technique has revealed that the acylation of α-chymotrypsin by p-nitrophenyl acetate follows second-order kinetics rather than the previously assumed Michaelis-Menten kinetics. researchgate.net
Spectrophotometric Monitoring of p-Nitrophenolate Release for Reaction Progression
The hydrolysis of this compound yields acetate and p-nitrophenol. In aqueous solutions at neutral or alkaline pH, the phenolic product exists predominantly as the p-nitrophenolate ion, which has a distinct yellow color. researchgate.netumcs.pl This chromogenic property is the basis for a widely used and convenient spectrophotometric assay to monitor the progress of the reaction. neb.comnih.gov
The p-nitrophenolate ion exhibits a strong absorbance at a specific wavelength, typically around 400-410 nm. cam.ac.ukresearchgate.netnih.gov By monitoring the increase in absorbance at this wavelength over time, the rate of p-nitrophenolate formation, and thus the rate of the hydrolysis reaction, can be accurately quantified. researchgate.net This method is routinely employed in assays for determining the activity of esterases and lipases. sigmaaldrich.com
The relationship between absorbance and concentration is governed by the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The molar extinction coefficient for p-nitrophenol is a critical parameter in these calculations.
Table 2: Spectrophotometric Properties of p-Nitrophenol/p-Nitrophenolate
| Species | Form | Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) | Appearance |
|---|---|---|---|---|
| p-Nitrophenol | Undissociated (acidic) | ~317-320 nm umcs.plnih.gov | Not specified | Colorless umcs.pl |
| p-Nitrophenolate | Dissociated (basic) | ~400-405 nm cam.ac.ukumcs.pl | 18,000 M⁻¹cm⁻¹ neb.com | Yellow umcs.pl |
This spectrophotometric assay is versatile and has been adapted for various experimental setups, including microplate screening methods for hydrolase activity. sigmaaldrich.com It provides a continuous and non-invasive way to collect kinetic data for both enzyme-catalyzed and alkaline hydrolysis of p-nitrophenyl acetate. scholaris.ca
Calorimetric Techniques for Thermochemical Analysis of this compound Reactions
Calorimetry is a vital technique for determining the thermodynamic properties of chemical reactions, as it directly measures the heat changes that accompany them. researchgate.net For reactions involving this compound, calorimetric methods, such as isoperibolic batch calorimetry, have been employed to investigate the thermochemistry of its hydrolysis. researchgate.net
The thermochemical data obtained from these experiments are crucial for a complete understanding of the reaction's energy profile.
Table 3: Molar Enthalpy Changes for the α-Chymotrypsin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate in Water-Acetonitrile Mixtures
| Acetonitrile Concentration (% v/v) | Molar Enthalpy Change (ΔH) (kJ/mol) |
|---|---|
| 1.6 | -100 ± 8 researchgate.net |
| 4.0 | -106 ± 5 researchgate.net |
| 10.0 | -102 ± 5 researchgate.net |
These results demonstrate that calorimetric detection is a suitable method for the quantitative determination of hydrophobic esters like p-nitrophenyl acetate in mixed solvent systems. researchgate.net
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for elucidating the mechanisms of chemical and biochemical reactions by providing detailed structural information about reactants, intermediates, and products.
NMR Spectroscopy has been effectively used to study the true esterase activity of proteins like bovine serum albumin (BSA) towards p-nitrophenyl acetate. nih.gov By using proton NMR (¹H NMR), researchers can directly observe the accumulation of the acetate product in the reaction mixture, which provides clear evidence of the enzyme's catalytic activity. nih.gov The dynamics of the NMR spectrum, showing the decrease in the signal corresponding to the acetic moiety of p-nitrophenyl acetate and the concurrent increase in the signal for free acetate, allow for a qualitative and quantitative analysis of the hydrolysis process. nih.gov
Table 4: Representative ¹H NMR Chemical Shifts for p-Nitrophenyl Acetate Hydrolysis
| Moiety | In p-Nitrophenyl Acetate (NPA) | As Free Product |
|---|---|---|
| Acetic Moiety | Signal for the acetic part of NPA is observed. nih.gov | Signal for free acetate appears and intensifies. nih.gov |
| Aromatic Protons | Signals corresponding to the p-nitrophenyl group are present. nih.gov | Signals for p-nitrophenol appear. nih.gov |
Q & A
Q. What are the common experimental applications of phenyl (p-nitrophenyl)acetate in enzymology?
this compound is widely used as a substrate to assay esterase, lipase, and acetyl xylan esterase activity. For example, Caldicellulosiruptor bescii acetyl xylan esterase (Cbes-AcXE2) hydrolyzes phenyl acetate and p-nitrophenyl esters with comparable efficiency, making it a versatile tool for kinetic studies. Hydrolysis releases p-nitrophenol (pNP), which is spectrophotometrically detectable at 410 nm, enabling real-time monitoring of enzyme activity .
Q. How is this compound synthesized and characterized in academic research?
Para-substituted phenyl esters are typically synthesized via esterification of substituted phenols with acetic anhydride or acyl chlorides. Structural characterization relies on IR spectroscopy, where the carbonyl (C=O) stretch appears near 1760 cm⁻¹. Electronic effects of substituents (e.g., nitro groups) shift this absorption: electron-withdrawing groups increase the frequency, while electron-donating groups decrease it .
Q. What spectroscopic methods are used to analyze hydrolysis products of this compound?
Hydrolysis generates p-nitrophenol (pNP) and acetate. pNP is quantified via UV-Vis spectroscopy at 410 nm (ε = 16,500 M⁻¹cm⁻¹ under alkaline conditions). Acetate can be analyzed using HPLC or enzymatic assays (e.g., coupled with acetate kinase). For structural confirmation, NMR (¹H/¹³C) and mass spectrometry are employed .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence hydrolysis kinetics of aryl acetates?
Substituents alter reactivity via electronic effects. A Brønsted-type plot for aryl acetate hydrolysis by hydroxylamine shows that electron-withdrawing groups (e.g., nitro in p-nitrophenyl acetate) accelerate reaction rates due to increased electrophilicity of the carbonyl carbon. For p-nitrophenyl acetate, the rate constant is ~10× higher than unsubstituted phenyl acetate .
Q. How can researchers resolve contradictory kinetic data for this compound hydrolysis across enzyme studies?
Contradictions may arise from differences in enzyme sources, assay conditions (pH, temperature), or substrate purity. For example, C. bescii Cbes-AcXE2 shows a Kₘ of 0.85 mM for phenyl acetate , while Geobacillus stearothermophilus lipases exhibit higher Kₘ values for p-nitrophenyl esters . Standardizing buffer systems (e.g., 0.01 M phosphate, pH 7.0) and pre-incubating enzymes to ensure active conformations can improve reproducibility .
Q. What strategies optimize experimental design for studying this compound in thermophilic enzymes?
Thermostable enzymes (e.g., Cbes-AcXE2) require high-temperature assays (70–90°C). Use thermostable buffers (e.g., Tris-HCl) and substrates dissolved in DMSO (<5% v/v) to prevent precipitation. Monitor activity discontinuously by quenching reactions on ice and measuring pNP release at 410 nm .
Q. How does substrate chain length affect hydrolysis efficiency in esterase studies using p-nitrophenyl derivatives?
Q. What controls are essential when using this compound in high-throughput screening?
Include:
Q. How can computational modeling complement experimental studies on aryl acetate hydrolysis?
Molecular docking (e.g., AutoDock Vina) predicts binding modes of this compound in enzyme active sites. QM/MM simulations elucidate transition-state stabilization mechanisms, particularly for nitro-group electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
